
4-(Benzyloxy)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound features a benzyloxy group attached to the fourth position of the nicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)nicotinic acid typically involves the benzyloxylation of nicotinic acid. One common method includes the reaction of nicotinic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and scalability .
化学反応の分析
Types of Reactions: 4-(Benzyloxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the nitro group can produce amines .
科学的研究の応用
4-(Benzyloxy)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for treating bacterial infections and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-(Benzyloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Nicotinic Acid: The parent compound, which lacks the benzyloxy group.
4-Methylnicotinic Acid: A derivative with a methyl group instead of a benzyloxy group.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinic Acid: Another derivative with different substituents on the nicotinic acid ring.
Uniqueness: 4-(Benzyloxy)nicotinic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in medicinal chemistry.
特性
分子式 |
C13H11NO3 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
4-phenylmethoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-8-14-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
InChIキー |
YWHFBQFGTOYWFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene](/img/structure/B13015026.png)
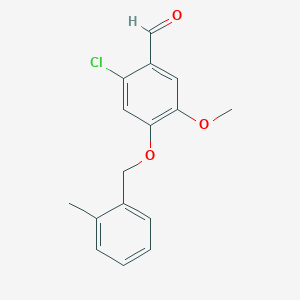

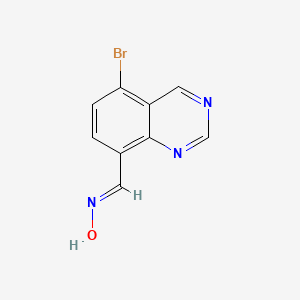
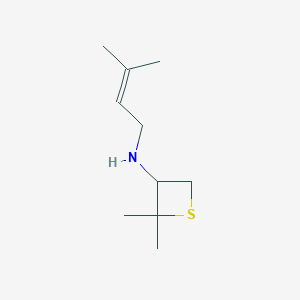
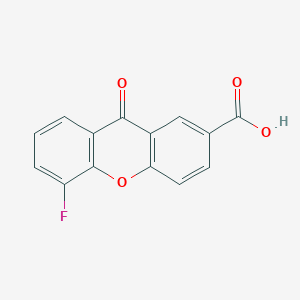
![2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid](/img/structure/B13015056.png)


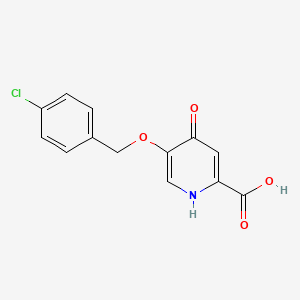
![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)


